molecular formula C5H8N2O2 B13251613 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B13251613
M. Wt: 128.13 g/mol
InChI Key: ZMANDGZDANZFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid is a cyclic amino acid derivative. It is known for its role as a protective extremolyte in various bacteria, helping them survive under extreme environmental conditions such as high osmolarity, extreme temperatures, and dryness . This compound is also referred to as ectoine in some contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid can be synthesized through a series of enzymatic reactions starting from aspartic β-semialdehyde. The genes involved in the biosynthesis are ectA, ectB, and ectC, which encode the enzymes L-2,4-diaminobutyric acid acetyltransferase, L-2,4-diaminobutyric acid transaminase, and L-ectoine synthase, respectively .

Industrial Production Methods

Industrial production of this compound involves the fermentation of bacteria such as Halomonas elongata. The process includes steps like ceramic membrane microfiltration, electrodialysis desalination, and diatomaceous earth filtration to purify the compound .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by specific enzymes or chemical oxidants.

    Reduction: Reduction reactions often involve hydrogenation using catalysts.

    Substitution: Substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid involves its role as an osmoprotectant. It stabilizes proteins and cellular structures, protecting them from stress-induced damage. The compound interacts with molecular targets such as heat shock proteins and downregulates proinflammatory signals in human cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydropyrimidine-5-carboxylic acid is unique due to its high efficacy as a substrate-inhibitor for BGT1 and its extensive use in various scientific and industrial applications. Its ability to protect cells from extreme environmental conditions makes it a valuable compound in research and industry .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-5(9)4-1-6-3-7-2-4/h3-4H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMANDGZDANZFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.